molecular formula C11H9FO3 B1461445 3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione CAS No. 98054-67-2

3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione

Cat. No. B1461445
CAS RN: 98054-67-2
M. Wt: 208.18 g/mol
InChI Key: FIGPBBMFLYOGKB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione (FMOD) is an important organic compound that has been widely used in chemical synthesis and scientific research. This compound has unique properties that make it suitable for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science. In addition, FMOD has been used in a number of biochemical and physiological studies due to its ability to interact with biological systems.

Scientific Research Applications

Molecular Synthesis and Characterization

The compound 3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione, due to its structural complexity, has been a subject of research focusing on its synthesis and characterization. For instance, Barakat et al. (2016) synthesized a related compound through the Aldol–Michael addition reactions, showcasing the methodologies for obtaining fluorophenyl-substituted diones with high yields. This research emphasizes the compound's crystalline form and its synthesis process, utilizing spectroscopic methods and X-ray crystallography for structural confirmation (Barakat et al., 2016).

Biological Activity and Applications

The exploration into the biological activities of compounds similar to 3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione has been a significant area of study. Research by Bobek et al. (1979) on 5-Fluoro-1,3-oxazine-2,6(3H)-dione, a compound with structural similarities, revealed its inhibitory effects on various bacterial strains and leukemia cells, highlighting the potential antimicrobial and anticancer applications of fluorophenyl-substituted compounds (Bobek et al., 1979).

Material Science and Polymer Research

The compound's relevance extends to material science and polymer research, where its derivatives serve as monomers for polymer synthesis. Bueno et al. (2009) utilized l-ascorbic and d-isoascorbic acids to prepare novel 1,4-dioxane-2,5-dione-type monomers, demonstrating the utility of such compounds in creating polymers with potential applications ranging from biodegradable materials to drug delivery systems (Bueno et al., 2009).

Anticonvulsant and Antidepressant Research

Further research into the anticonvulsant and antidepressant properties of related compounds has been conducted. Obniska et al. (2012) synthesized N-Mannich bases of 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones, finding significant effectiveness in seizure tests, indicating the potential for developing new therapeutic agents (Obniska et al., 2012).

properties

IUPAC Name

3-(4-fluorophenyl)-3-methyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGPBBMFLYOGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione

Synthesis routes and methods

Procedure details

A solution of the diacid prepared in Example 3 (7 g, 0.034 mole) in 18 g of acetic anhydride was refluxed for 3 hours producing a light brown solution. The reaction mixture was concentrated in vacuo to the product as a syrup. This syrupy anhydride may be used without further purification or purified by distillation.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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